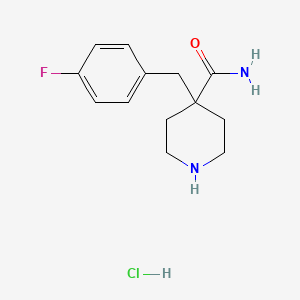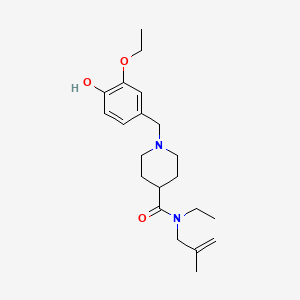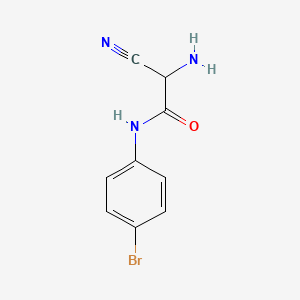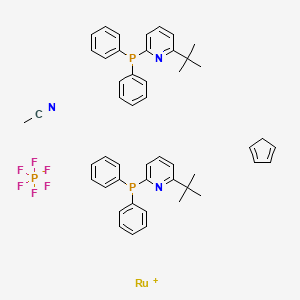
Acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate is a complex organometallic compound It features a ruthenium center coordinated with various ligands, including bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine), acetonitrile, and cyclopentadienyl, with hexafluorophosphate as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands, 2-tert-butyl-6-(diphenylphosphanyl)pyridine, are synthesized separately through a series of organic reactions.
Complex Formation: The ruthenium precursor, often ruthenium trichloride, is reacted with the ligands in the presence of a base to form the desired complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(III) complex, while reduction could produce a ruthenium(0) complex. Substitution reactions result in new complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Materials Science: It is investigated for its potential in creating new materials with unique electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in cancer therapy.
Biological Probes: It is used as a probe to study biological processes at the molecular level.
Industry
Chemical Manufacturing: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Electronics: Its unique properties make it suitable for use in electronic devices and sensors.
作用机制
The mechanism by which ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate exerts its effects involves coordination chemistry. The ruthenium center can coordinate with various substrates, facilitating chemical reactions. The ligands stabilize the ruthenium center and influence its reactivity. Molecular targets include organic molecules and biological macromolecules, with pathways involving electron transfer and coordination interactions.
相似化合物的比较
Similar Compounds
- Ruthenium(II) tris(bipyridine) dichloride
- Ruthenium(III) acetylacetonate
- Ruthenium(II) carbonyl chloride
Uniqueness
The uniqueness of ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate lies in its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique interactions in biological systems.
属性
分子式 |
C49H53F6N3P3Ru |
|---|---|
分子量 |
991.9 g/mol |
IUPAC 名称 |
acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/2C21H22NP.C5H6.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-4H,5H2;1H3;;/q;;;;-1;+1 |
InChI 键 |
MTBMHRMSUAHFDM-UHFFFAOYSA-N |
规范 SMILES |
CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


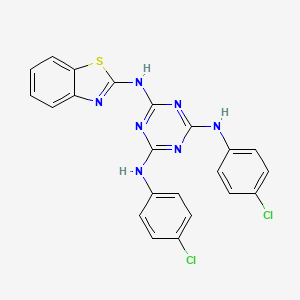
![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)

![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)
![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
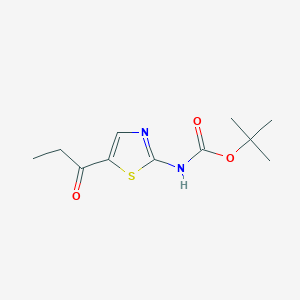
![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)
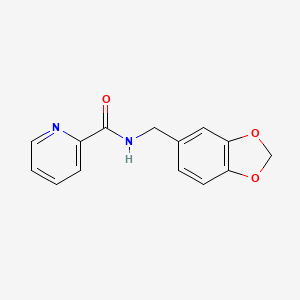
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)
